5-Fluoro-2-(1-naphthyloxy)aniline

Vue d'ensemble

Description

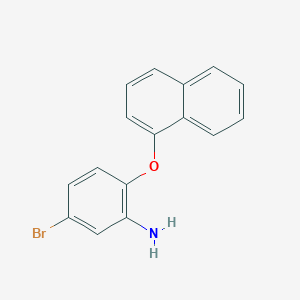

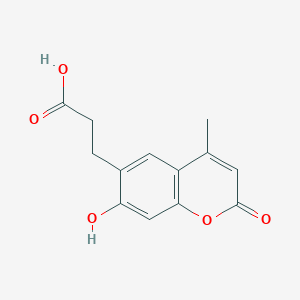

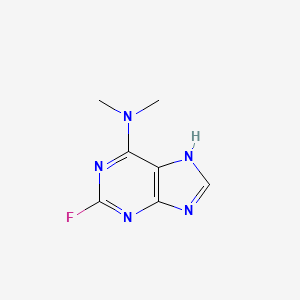

5-Fluoro-2-(1-naphthyloxy)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C16H12FNO and a molecular weight of 253.27 .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthyl group (a type of aromatic hydrocarbon) linked to an aniline group (an aromatic amine) via an ether bond, with a fluorine atom attached to the aniline group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 253.27 and a molecular formula of C16H12FNO .Applications De Recherche Scientifique

1. Catalytic Activity and Synthesis

5-Fluoro-2-(1-naphthyloxy)aniline derivatives have been studied for their reactivity in synthesis processes. The catalytic activity of certain catalysts on the addition of methoxy- and fluoroanilines with 1,4-naphthoquinone was investigated, producing methoxy- and fluoro-substituted 2-(anilino)-1,4-naphthoquinones. The reaction showed a dependency on catalysts like Lewis acids and Bronsted acid/oxidant mixtures, with microwaves also influencing the reaction conditions. The study also delved into the impact of fluorine substitution on redox and NMR properties of the compounds (Leyva et al., 2015).

2. Drug Delivery Systems

The potential of this compound in drug delivery systems was explored, particularly focusing on pH-responsive systems. A system composed of N-(propyl)aniline modified mesoporous silica nanoparticles and β-cyclodextrin was studied for the co-adsorption and co-release of 5-fluorouracil and naproxen. The design showed a responsive release based on pH levels, with efficient drug release in slightly acidic mediums, a feature beneficial for targeted drug delivery in tumor-affected areas (Beňová et al., 2021).

3. Photophysical and Fluorescent Applications

The compound's photophysical properties have been examined for applications in fluorescence. For instance, modifications of naphthalene diimide (NDI) with this compound derivatives resulted in the development of photochemically stable, fluorescent molecules. These molecules demonstrated the ability to form gels with certain solvents and were used to develop fluorescent films sensitive to aniline vapor. The instantaneous and fully reversible response of these films showcases the potential of this compound derivatives in developing high-performance fluorescent sensing films (Fan et al., 2016).

4. Application in Anion Sensors

Compounds derived from this compound were designed as fluorescent anion sensors. The study focused on thiourea-based molecules designed on the fluorophore-spacer-receptor principle. These sensors demonstrated bidirectional photoinduced electron transfer (PET) sensing upon the recognition of biologically relevant anions. The design of these sensors and their photophysical properties pave the way for applications in detecting and analyzing various anions (Veale et al., 2009).

Propriétés

IUPAC Name |

5-fluoro-2-naphthalen-1-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-12-8-9-16(14(18)10-12)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAVCKBTSWIFOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B3148602.png)

![2-[(2-Chloroacetyl)(methyl)amino]acetic acid](/img/structure/B3148636.png)

![[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B3148660.png)

![2,2'-(1,4-Butanediyl)bis[1,3-dioxolane]](/img/structure/B3148665.png)